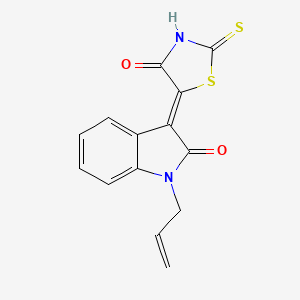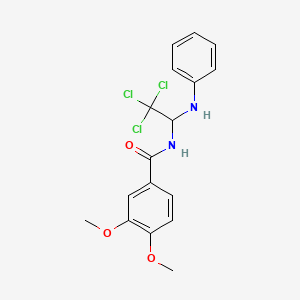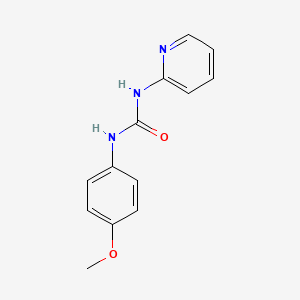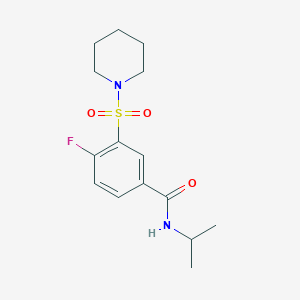![molecular formula C18H29NO2 B5229924 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5229924.png)
1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a piperidine ring attached to a 2,3,5-trimethylphenoxy group through an ethoxyethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,5-trimethylphenol and piperidine.
Etherification: 2,3,5-trimethylphenol is reacted with ethylene oxide to form 2-(2,3,5-trimethylphenoxy)ethanol.
Alkylation: The resulting 2-(2,3,5-trimethylphenoxy)ethanol is then reacted with 2-chloroethylpiperidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidines or phenoxy derivatives.
Applications De Recherche Scientifique
1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels in the central nervous system.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects such as analgesia or sedation.
Comparaison Avec Des Composés Similaires
1-[2-(2,3,5-Trimethylphenoxy)ethyl]piperidine: A closely related compound with similar structural features.
2-(2,3,5-Trimethylphenoxy)ethanol: An intermediate in the synthesis of the target compound.
Piperidine: The parent compound of the piperidine derivatives.
Uniqueness: 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine is unique due to its specific combination of a piperidine ring and a 2,3,5-trimethylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15-13-16(2)17(3)18(14-15)21-12-11-20-10-9-19-7-5-4-6-8-19/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYGXPUULDSUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOCCN2CCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[4-[3-(3-methylanilino)-3-oxopropyl]piperidin-1-yl]-4-oxobutanoate](/img/structure/B5229873.png)

![13-(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)-16,16-dimethyl-12,15-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11,13-heptaen-14-ol](/img/structure/B5229883.png)
![N-[2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B5229885.png)
![(5E)-3-[(4-fluoroanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5229890.png)

![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide](/img/structure/B5229903.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)
